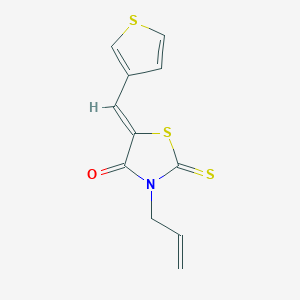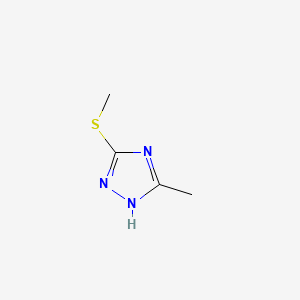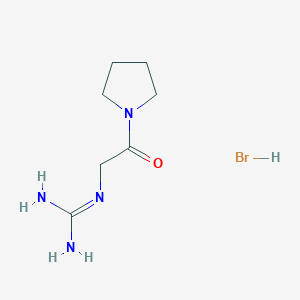
4-(2-Fluoro-4-phenylbenzoyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-4-phenylbenzoyl)piperazin-2-one, also known as FPBP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. FPBP is a piperazine derivative and has been synthesized through various methods.
作用機序
The mechanism of action of 4-(2-Fluoro-4-phenylbenzoyl)piperazin-2-one is not fully understood, but it has been shown to interact with various receptors in the brain, including the dopamine D4 receptor and the sigma-1 receptor. This compound has been shown to have anxiolytic and antipsychotic effects in animal models, which may be mediated through its interactions with these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its anxiolytic and antipsychotic effects. This compound has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-(2-Fluoro-4-phenylbenzoyl)piperazin-2-one in lab experiments is its high potency and selectivity for the dopamine D4 receptor. This allows for more precise studies of the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-Fluoro-4-phenylbenzoyl)piperazin-2-one. One direction is to further investigate its potential applications in the treatment of anxiety, depression, and schizophrenia. Another direction is to study its potential anticancer activity and develop this compound derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various receptors in the brain.
合成法
4-(2-Fluoro-4-phenylbenzoyl)piperazin-2-one can be synthesized through various methods, including the reaction of 2-fluoro-4-phenylbenzoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-fluoro-4-phenylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The yield and purity of this compound can be improved by using a solvent such as dichloromethane and recrystallization.
科学的研究の応用
4-(2-Fluoro-4-phenylbenzoyl)piperazin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of anxiety, depression, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of the dopamine D4 receptor in the brain. In cancer research, this compound has been studied for its potential anticancer activity.
特性
IUPAC Name |
4-(2-fluoro-4-phenylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-10-13(12-4-2-1-3-5-12)6-7-14(15)17(22)20-9-8-19-16(21)11-20/h1-7,10H,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJPJKCIJLZCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C(C=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
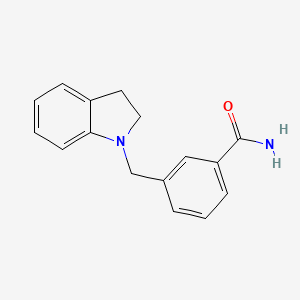
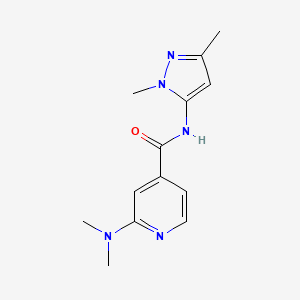
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)


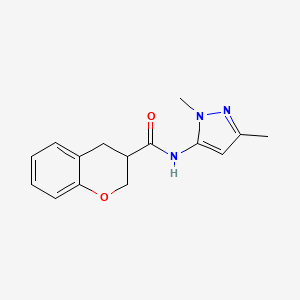
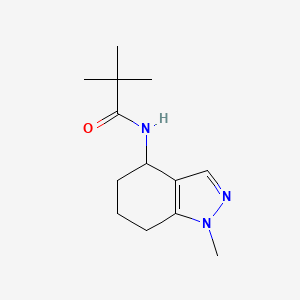
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
